molecular formula C11H11F3 B1313656 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene CAS No. 53482-96-5

2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene

Cat. No.: B1313656
CAS No.: 53482-96-5
M. Wt: 200.2 g/mol
InChI Key: XLNUVGVLJASRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of environmentally benign organoboron reagents and efficient catalysts is crucial in this process to minimize waste and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the double bond in the propene chain, converting it into a saturated alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene is primarily influenced by the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with various molecular targets. The compound can modulate biological pathways by binding to specific enzymes or receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNUVGVLJASRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453840
Record name 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53482-96-5
Record name 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.